N-(2-Phenyl-1H-indol-5-yl)thiophene-2-sulfonamide
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Overview
Description
N-(2-Phenyl-1H-indol-5-yl)thiophene-2-sulfonamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiophene-2-sulfonamide group attached to an indole ring, which is further substituted with a phenyl group at the 2-position. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenyl-1H-indol-5-yl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis method, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Thiophene-2-sulfonamide Group: The thiophene-2-sulfonamide group can be introduced through a sulfonation reaction, where thiophene is treated with chlorosulfonic acid to form thiophene-2-sulfonyl chloride, which is then reacted with the indole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenyl-1H-indol-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(2-Phenyl-1H-indol-5-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-Phenyl-1H-indol-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Phenyl-1H-indol-3-yl)thiophene-2-sulfonamide
- N-(2-Phenyl-1H-indol-7-yl)thiophene-2-sulfonamide
- N-(2-Phenyl-1H-indol-5-yl)benzene-2-sulfonamide
Uniqueness
N-(2-Phenyl-1H-indol-5-yl)thiophene-2-sulfonamide is unique due to the specific positioning of the thiophene-2-sulfonamide group on the indole ring, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct interactions with molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
919490-49-6 |
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Molecular Formula |
C18H14N2O2S2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(2-phenyl-1H-indol-5-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C18H14N2O2S2/c21-24(22,18-7-4-10-23-18)20-15-8-9-16-14(11-15)12-17(19-16)13-5-2-1-3-6-13/h1-12,19-20H |
InChI Key |
YMHAXDJQYHLFMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)NS(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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